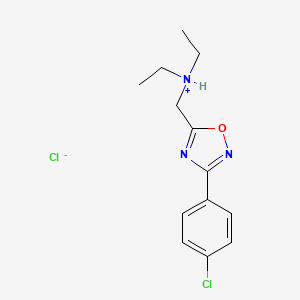
(2-Methoxy-5-nitrobenzyl)dimethylsulphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxy-5-nitrobenzyl)dimethylsulphonium bromide is an organic compound with the molecular formula C10H14BrNO3S It is a sulfonium salt that features a benzyl group substituted with methoxy and nitro groups, along with dimethylsulphonium and bromide ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-nitrobenzyl)dimethylsulphonium bromide typically involves the reaction of (2-Methoxy-5-nitrobenzyl) bromide with dimethyl sulfide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonium salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxy-5-nitrobenzyl)dimethylsulphonium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
(2-Methoxy-5-nitrobenzyl)dimethylsulphonium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonium groups.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Methoxy-5-nitrobenzyl)dimethylsulphonium bromide involves its interaction with biological molecules. The sulfonium group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that can alter their function. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methoxy-5-nitrobenzyl) bromide: Lacks the sulfonium group but shares the benzyl structure.
Dimethyl (2-hydroxy-5-nitrobenzyl) sulfonium bromide: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
(2-Methoxy-5-nitrobenzyl)dimethylsulphonium bromide is unique due to the presence of both the methoxy and nitro groups on the benzyl ring, along with the dimethylsulphonium group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
64415-08-3 |
|---|---|
Formule moléculaire |
C10H14BrNO3S |
Poids moléculaire |
308.19 g/mol |
Nom IUPAC |
(2-methoxy-5-nitrophenyl)methyl-dimethylsulfanium;bromide |
InChI |
InChI=1S/C10H14NO3S.BrH/c1-14-10-5-4-9(11(12)13)6-8(10)7-15(2)3;/h4-6H,7H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
KVQLIOBMBZHOET-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C=C(C=C1)[N+](=O)[O-])C[S+](C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


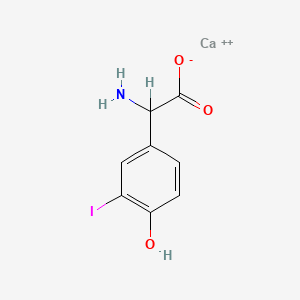


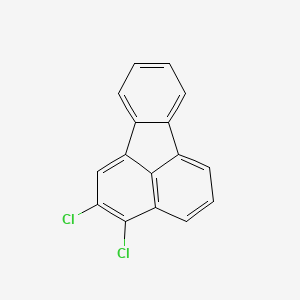
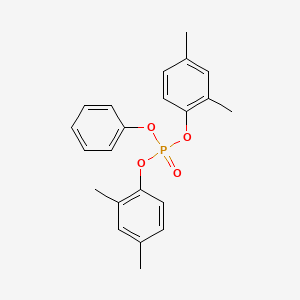
![(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium](/img/structure/B13774609.png)
![5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole](/img/structure/B13774610.png)
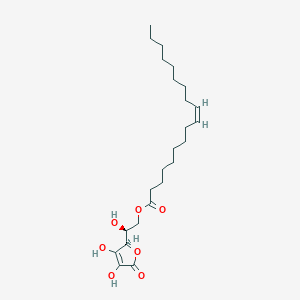
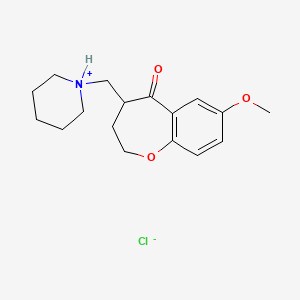
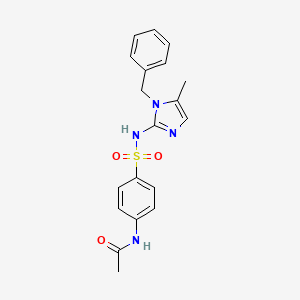

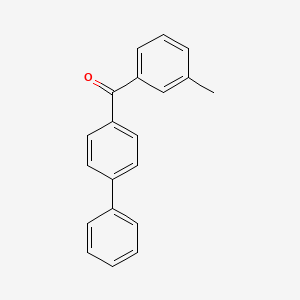
![Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-](/img/structure/B13774652.png)
